1-Bromo-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene
CAS No.:
Cat. No.: VC13544526
Molecular Formula: C13H9BrClFS
Molecular Weight: 331.63 g/mol
* For research use only. Not for human or veterinary use.
![1-Bromo-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene -](/images/structure/VC13544526.png)
Specification
Molecular Formula | C13H9BrClFS |
---|---|
Molecular Weight | 331.63 g/mol |
IUPAC Name | 4-[(3-bromophenyl)methylsulfanyl]-1-chloro-2-fluorobenzene |
Standard InChI | InChI=1S/C13H9BrClFS/c14-10-3-1-2-9(6-10)8-17-11-4-5-12(15)13(16)7-11/h1-7H,8H2 |
Standard InChI Key | DWEIQFQSMLNIRV-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Br)CSC2=CC(=C(C=C2)Cl)F |
Canonical SMILES | C1=CC(=CC(=C1)Br)CSC2=CC(=C(C=C2)Cl)F |
Introduction
Structural and Molecular Characteristics
The molecular formula of 1-bromo-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is C₁₃H₈BrClF₂S, with a molar mass of 349.62 g/mol. The IUPAC name, 4-bromo-1-[(4-chloro-3-fluorophenyl)sulfanylmethyl]-2-fluorobenzene, reflects its substitution pattern: a bromine at the 4-position, a fluorine at the 2-position, and a sulfanylmethyl group bridging the benzene ring to a 4-chloro-3-fluorophenyl group.
Key Structural Features:
-
Halogen Interactions: The bromine atom acts as a strong electron-withdrawing group, while the fluorine and chlorine atoms contribute to steric hindrance and electronic modulation.
-
Sulfur Linkage: The sulfanylmethyl (-SCH₂-) group enhances solubility in organic solvents and facilitates nucleophilic substitution reactions.
-
Aromatic System: The conjugated benzene rings stabilize the molecule through resonance, influencing its spectroscopic and reactive behavior.
Synthesis and Manufacturing
The synthesis of halogenated aromatic compounds like 1-bromo-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene typically involves multi-step reactions, including bromination, chlorination, and sulfur-based coupling.
Bromination and Chlorination
A patent by JP4896186B2 outlines a method for synthesizing 1-bromo-3-fluorobenzene, a potential precursor, via bromination of fluorobenzene using bromine in the presence of aluminum chloride (AlCl₃) or iron halide catalysts . The reaction proceeds at 10–100°C for 12–24 hours, yielding high-purity products with minimal ortho/para isomers . Adapting this approach, the target compound could be synthesized by introducing the sulfanylmethyl group through a thiol-ene reaction or nucleophilic substitution.
Physical and Chemical Properties
The compound’s properties are influenced by its halogenated structure and sulfur content:
Property | Value/Description | Source |
---|---|---|
Molecular Weight | 349.62 g/mol | |
Density | ~1.5 g/cm³ (estimated) | |
Solubility | Soluble in DMSO, THF, chloroform | |
Melting/Boiling Points | Not extensively documented |
The high density and organic solubility make it suitable for reactions in non-polar solvents, while the lack of documented melting/boiling points suggests stability under standard conditions.
Reactivity and Functional Transformations
The compound participates in several reaction types:
Nucleophilic Aromatic Substitution
The bromine atom at the 4-position is susceptible to substitution by nucleophiles (e.g., amines, alkoxides), enabling the synthesis of derivatives. For example, reaction with piperazine could yield a diamino analog for pharmaceutical screening.
Cross-Coupling Reactions
The sulfur atom facilitates palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, expanding structural diversity.
Oxidation
The sulfanylmethyl group can be oxidized to sulfonyl or sulfoxide derivatives, altering electronic properties and bioavailability.
Applications in Research and Industry
Pharmaceutical Development
-
Antimicrobial Agents: Halogenated aromatics are explored for biofilm inhibition and antibiotic adjuvants .
-
Kinase Inhibitors: The sulfanylmethyl group may interact with ATP-binding pockets in kinases.
Agrochemicals
-
Herbicides/Pesticides: Chlorine and fluorine enhance lipid solubility, improving membrane penetration in target organisms.
Materials Science
-
Polymer Additives: Sulfur-containing compounds act as stabilizers or cross-linking agents in high-performance polymers.
Comparative Analysis with Analogues
Comparing the target compound to structurally similar molecules highlights its unique attributes:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume